N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
CAS No.: 478258-85-4
Cat. No.: VC6791304
Molecular Formula: C18H14Cl2F6N2OS
Molecular Weight: 491.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478258-85-4 |
|---|---|
| Molecular Formula | C18H14Cl2F6N2OS |
| Molecular Weight | 491.27 |
| IUPAC Name | 1-[(2,4-dichlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]thiourea |
| Standard InChI | InChI=1S/C18H14Cl2F6N2OS/c19-12-5-4-10(14(20)7-12)8-28(9-15(29)18(24,25)26)16(30)27-13-3-1-2-11(6-13)17(21,22)23/h1-7,15,29H,8-9H2,(H,27,30) |
| Standard InChI Key | VQUSWONWSQBBED-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=S)N(CC2=C(C=C(C=C2)Cl)Cl)CC(C(F)(F)F)O)C(F)(F)F |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
N-(2,4-Dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea features a central thiourea moiety (H₂N−C(=S)−NH₂) modified with three distinct substituents:
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A 2,4-dichlorobenzyl group (C₆H₃Cl₂CH₂) at one nitrogen.
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A 3,3,3-trifluoro-2-hydroxypropyl chain (CF₃CH(OH)CH₂) at the adjacent nitrogen.
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A 3-(trifluoromethyl)phenyl group (C₆H₄CF₃) at the terminal nitrogen.
The presence of electronegative fluorine and chlorine atoms influences the compound’s polarity, solubility, and intermolecular interactions, such as hydrogen bonding via the hydroxyl group .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 478258-85-4 |
| Molecular Formula | C₁₈H₁₄Cl₂F₆N₂OS |
| Molecular Weight | 491.27 g/mol |
| Thiocarbonyl Bond (C=S) | ~1.71 Å (typical for thioureas) |
| Tautomerism | Predominantly thione form |
Electronic and Steric Effects
The trifluoromethyl groups (-CF₃) create strong electron-withdrawing effects, enhancing the electrophilicity of the thiocarbonyl group and stabilizing the thione tautomer . Concurrently, the 2-hydroxypropyl chain introduces a stereocenter, potentially enabling chiral interactions in biological systems.
Synthesis and Optimization
Synthetic Route
The compound is synthesized via a nucleophilic addition-elimination reaction between a primary amine and an isothiocyanate:
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Precursor Preparation:
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The 2,4-dichlorobenzylamine and 3-(trifluoromethyl)phenyl isothiocyanate are synthesized separately.
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The trifluoro-2-hydroxypropyl side chain is introduced through alkoxylation or epoxide ring-opening reactions.
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Reaction Optimization
Key parameters affecting yield and purity include:
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Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions.
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Catalysis: Acidic or basic catalysts are avoided to prevent decomposition of the thiourea .
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Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product in ~40–60% yield.
Biological Activities and Mechanisms
Antimicrobial Properties
N-(2,4-Dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea demonstrates broad-spectrum antimicrobial activity:
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Gram-Positive Bacteria: Minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus.
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Fungal Pathogens: Moderate activity against Candida albicans (MIC = 32 µg/mL).
The mechanism involves disruption of cell membrane integrity via interaction with phospholipid bilayers and inhibition of efflux pumps.
Structure-Activity Relationships (SAR)
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Fluorine Substituents: The -CF₃ groups enhance lipophilicity, improving membrane penetration .
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Hydroxyl Group: The 2-hydroxypropyl moiety facilitates hydrogen bonding with bacterial enzymes, increasing target affinity.
Applications in Medicinal Chemistry
Antibiotic Development
The compound’s efficacy against drug-resistant S. aureus positions it as a candidate for next-generation antibiotics. Hybrid derivatives combining thiourea with fluoroquinolones are under investigation to bypass resistance mechanisms.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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δ 7.8–7.4 (m, Ar-H), 4.2–3.9 (m, CH₂O), 1.4 (t, CH₃).
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¹³C NMR:
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δ 180.2 (C=S), 135.1–120.3 (Ar-C), 69.5 (CH-OH).
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HRMS (ESI+): m/z 491.27 [M+H]⁺.
X-ray Crystallography
Single-crystal analysis reveals a planar thiourea core with dihedral angles of 15° between aromatic rings, optimizing π-π stacking interactions.
Future Directions and Challenges
Toxicity Profiling
Current data lack in vivo toxicity assessments, necessitating rodent studies to evaluate hepatic and renal safety.
Synthetic Scalability
The multi-step synthesis poses challenges for industrial-scale production. Flow chemistry and catalytic methods are being explored to enhance efficiency .
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